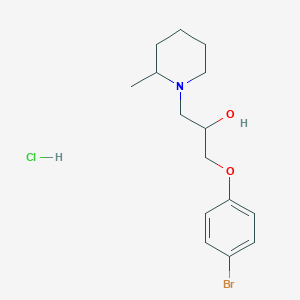
1-(4-Bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, commonly known as Brucine, is a chemical compound that belongs to the alkaloid family. It is a white crystalline powder that is soluble in water and ethanol. Brucine is widely used in scientific research for its various applications in different fields.
科学的研究の応用
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, compounds with structures similar to 1-(4-Bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride have been studied for their reactivity and potential as intermediates in the synthesis of more complex molecules. For example, the study on the conversion of furans into phosphinines highlights the reactivity of bromophenol derivatives in complex organic transformations, potentially applicable to the synthesis or modification of compounds including 1-(4-Bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride (Mao & Mathey, 2011).
Antimicrobial and Antiradical Activity
Research on compounds with structural similarities has also explored their antimicrobial and antiradical activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share a resemblance in functional groups, were synthesized and tested against various pathogens, indicating a potential avenue for exploring the biological activities of 1-(4-Bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride and its derivatives (Čižmáriková et al., 2020).
Materials Science and Catalysis
Derivatives of bromophenol have been explored in materials science for their potential applications in catalysis and materials fabrication. For example, bromophenol derivatives isolated from red algae have been characterized for their structural properties, which could inform the synthesis and application of related compounds in materials science, including the study of 1-(4-Bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride (Zhao et al., 2004).
特性
IUPAC Name |
1-(4-bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-12-4-2-3-9-17(12)10-14(18)11-19-15-7-5-13(16)6-8-15;/h5-8,12,14,18H,2-4,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRWLQRYHCYOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
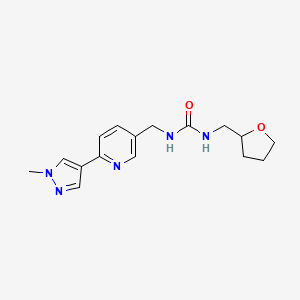
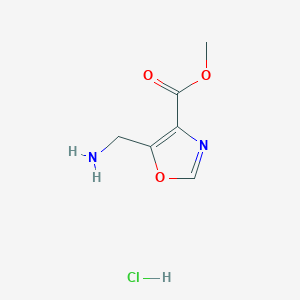
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2675115.png)
![Methyl 2-[(2,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2675118.png)
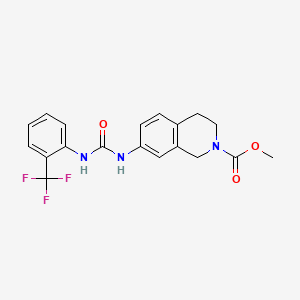

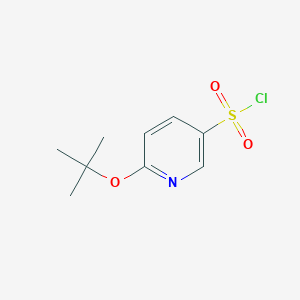


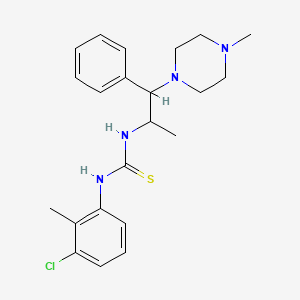

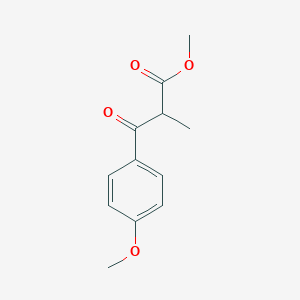
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)